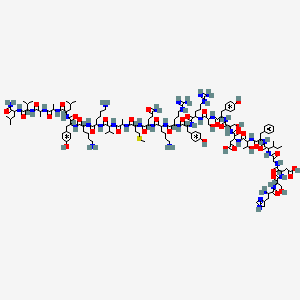
736171-62-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with CAS number 736171-62-3 is known as Hsp70-derived octapeptide . It is a conserved octapeptide of the C-terminal end of Hsp70, which physically interacts with tetratricopeptide repeat (TPR) motifs .
Physical And Chemical Properties Analysis
Hsp70-derived octapeptide is a solid substance . It is soluble in water at 25°C to a concentration of 1 mg/mL when the solution is ultrasonically treated and the pH is adjusted to 1 with HCl . The compound should be stored at -20°C in a dry, sealed environment .Applications De Recherche Scientifique
Data Sharing in Scientific Research
- Data Sharing Practices : Researchers often face barriers in sharing data electronically, such as insufficient time and lack of funding. There's a general satisfaction with short-term data management but dissatisfaction with long-term data preservation. Support for data management in both short- and long-term is often lacking in many organizations. Meeting certain conditions like formal citation could increase willingness to share data (Tenopir et al., 2011).
Beliefs in Science
- Scientific Credibility : A framework is proposed to reinforce scientific credibility, focusing on the education of science goals and methodologies. Rigor, robustness, and reproducibility are emphasized as key aspects. There's a need to address the unity of knowledge across various disciplines and advocate for a scientific methodology that links different fields (Vekemans, 2023).
Importance of Scientific Research
- Impact of Science : Scientific research is crucial for probing deep mysteries of the universe and living things, and for creating technologies that benefit humanity. The theme of the "Beauty and Benefits of Science" highlights the dual nature of scientific research as both a quest for knowledge and a driver for technological advancement (Press, 2013).
Lab-Scale Interventions in Technology
- Ethical and Social Aspects of Science : There's a call for increased attention to the ethical, legal, and social aspects of scientific research and technological developments. New and emerging areas of research are accompanied by studies on their broader societal implications. The research process itself presents an opportunity for addressing social concerns (Schuurbiers & Fisher, 2009).
Advances in Inorganic Nanoparticles
- Nanoparticle Research : The development of novel materials, such as inorganic nanoparticles, is a key focus in chemical research. This area is driven by advancements in industry and technology, exemplifying the synergy between scientific discovery and technological development (Cushing, Kolesnichenko, & O'connor, 2004).
In-House Scientific Research in the Pharmaceutical Industry
- Firm's Ability to Utilize Public Science : Firms with robust in-house scientific research programs can more effectively exploit external scientific information. This is evidenced in the case studies of large US drug manufacturers (Gambardella, 1992).
Software Frameworks in Scientific Research
- Scientific Software Development : Scientific software frameworks have emerged for grid-enabling existing applications and developing new ones. These frameworks aim to improve programming productivity in scientific research applications (Appelbe, Moresi, Quenette, & Simter, 2007).
Hackathons in Scientific Research
- Accelerating Scientific Discoveries : Hackathons can enhance collaborative science, enabling peer review before publishing results, and promoting the reproducibility of scientific analyses. They bridge traditional divides in data analysis and encourage agile collaborations (Ghouila et al., 2018).
Translational Research in Nursing Science
- Applying Findings to Clinical Practice : Translational research is key in applying scientific findings to clinical practice, especially in healthcare science. Nurse scientists are vital in this field, using data and observations from clinical settings to inform their research (Grady, 2010).
Scientific Outreach to Middle and High School Students
- Bringing Research to the Classroom : A multidisciplinary scientific outreach journal is created to involve middle and high school students in research, allowing them to work with researchers on simplified research articles. This approach promotes direct interaction between students and researchers (Dalmas et al., 2020).
Mécanisme D'action
Propriétés
Numéro CAS |
736171-62-3 |
|---|---|
Formule moléculaire |
C₃₆H₅₈N₈O₁₆ |
Poids moléculaire |
858.89 |
Séquence |
One Letter Code: GPTIEEVD |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







